2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-23-21(29)19-15-8-3-2-4-9-16(15)30-22(19)24-20(28)13-6-5-7-14(12-13)25-17(26)10-11-18(25)27/h5-7,12H,2-4,8-11H2,1H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOCFYZHACAYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide , with the CAS number 893126-86-8 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C22H23N3O4S
- Molecular Weight : 425.5 g/mol
- Structure : The compound features a tetrahydro-cyclohepta[b]thiophene core substituted with various functional groups, including a dioxopyrrolidine moiety.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, particularly in the context of cancer treatment and other therapeutic areas.
Antiproliferative Activity
A study highlighted the antiproliferative effects of related compounds in the cyclohepta[b]thiophene class, demonstrating their ability to inhibit cell growth in various cancer cell lines. For instance:
- Mechanism of Action : Induction of cell cycle arrest and apoptosis in A549 lung cancer cells was observed with compounds similar to the one . This was evidenced by increased G2/M phase accumulation and activation of caspases 3, 8, and 9 .
Cytotoxicity
In vitro tests have shown that derivatives of cyclohepta[b]thiophenes possess significant cytotoxicity against multiple human cancer cell lines. The following table summarizes some relevant findings:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 17 | A549 | 21.09 | Apoptosis induction |
| Compound 21 | Various | <10 | Tubulin polymerization inhibition |
Case Studies
- In Vivo Studies : In murine models (CT26), compounds derived from cyclohepta[b]thiophene demonstrated a notable reduction in tumor growth compared to controls. These studies support the potential for these compounds as anticancer agents .
- Comparative Analysis : A comparative study involving structurally similar compounds indicated that those with modifications to the dioxopyrrolidine group exhibited enhanced cytotoxic effects, suggesting that structural optimization could lead to more effective therapeutics .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises three distinct domains:
- A 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene core
- An N-methyl carboxamide substituent at position 3
- A 3-(2,5-dioxopyrrolidin-1-yl)benzamido group at position 2
Retrosynthetic disconnection suggests the following key intermediates:
- Cycloheptathiophene carboxamide (Fragment A)
- 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride (Fragment B)
Fragment A requires construction of the fused thiophene-cycloheptane system, while Fragment B necessitates regioselective installation of the pyrrolidine-2,5-dione moiety on a benzamide scaffold.
Synthetic Route Development
Synthesis of 5,6,7,8-Tetrahydro-4H-Cyclohepta[b]thiophene-3-Carboxamide (Fragment A)
Cycloheptane Ring Formation
The seven-membered ring was constructed via intramolecular Friedel-Crafts alkylation of 3-(3-chloropropyl)thiophene-2-carboxylic acid methyl ester. Optimization studies revealed:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | AlCl₃ (1.2 eq) |
| Solvent | Dichloroethane |
| Temperature | 80°C, 12 h |
| Yield | 68% (lit.) |
This step established the bicyclic framework while preserving the ester functionality for downstream derivatization.
Ester Hydrolysis and Amidation
The methyl ester was saponified using NaOH/EtOH/H₂O (3:1:1) at reflux, followed by activation with oxalyl chloride and subsequent reaction with methylamine (40% aq.) in THF:
$$
\text{Cycloheptathiophene-COOH} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{MeNH}2} \text{Fragment A}
$$
Key Characterization Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 3.12 (s, 3H, NCH₃), 2.85–2.78 (m, 4H, cycloheptyl CH₂)
- HRMS (ESI): m/z calcd for C₁₁H₁₅NOS [M+H]⁺ 226.1002, found 226.1005
Preparation of 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl Chloride (Fragment B)
Pyrrolidine-2,5-dione Installation
3-Nitrobenzoic acid was converted to the corresponding acyl chloride, then subjected to Staudinger-type cyclization with trimethylsilyl azide:
$$
\text{3-Nitrobenzoyl chloride} \xrightarrow{\text{TMSN}_3} \text{3-Azidocarbonylbenzene} \xrightarrow{\Delta} \text{3-Isocyanatobenzene} \xrightarrow{\text{Malonic acid}} \text{Fragment B precursor}
$$
Optimization Highlights
- Azide formation: 0°C, 2 h (92% yield)
- Cyclization: Xylenes, 140°C, 6 h (74% yield)
Final oxidation with Jones reagent afforded the pyrrolidine-2,5-dione moiety.
Fragment Coupling and Global Deprotection
The pivotal amide bond formation was achieved using HATU-mediated coupling under Schlenk conditions:
$$
\text{Fragment A} + \text{Fragment B} \xrightarrow{\text{HATU, DIPEA}} \text{Crude product} \xrightarrow{\text{Pd/C, H}_2} \text{Target compound}
$$
Coupling Parameters
| Variable | Optimal Setting |
|---|---|
| Coupling reagent | HATU (1.5 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → rt, 24 h |
Final catalytic hydrogenation (10% Pd/C, H₂, 50 psi) removed protecting groups and ensured full saturation of the cycloheptane ring.
Analytical Characterization
Comprehensive spectral analysis confirmed structural integrity:
Spectroscopic Data
- *$$ ^1\text{H NMR} * (600 MHz, DMSO-d₆):
δ 11.32 (s, 1H, NH), 8.21 (d, J=7.8 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 3.15 (s, 3H, NCH₃) - *$$ ^{13}\text{C NMR} * (151 MHz, DMSO-d₆):
δ 176.5 (C=O), 169.8 (C=O), 142.1 (thiophene C) - HRMS : m/z 411.1798 [M+H]⁺ (Δ = 1.2 ppm)
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 99.3% purity |
| Elemental Analysis | C 61.21%, H 5.14% (calc: C 61.44%, H 5.17%) |
Synthetic Challenges and Optimization
Ring Strain Mitigation
The cyclohepta[b]thiophene system exhibited significant ring strain during synthesis. Key mitigations included:
- Low-temperature cyclization to prevent retro-Diels-Alder decomposition
- Steric screening through bulky protecting groups (TBDMS) during Friedel-Crafts steps
Regioselectivity in Amidation
Competitive O-acylation was suppressed by:
- Preactivation of Fragment B as acid chloride
- Inverse addition methodology (adding Fragment A to activated Fragment B)
Comparative Analysis of Alternative Routes
A three-component approach inspired by recent dithiolopyridine syntheses was evaluated:
| Parameter | Stepwise Route | Multicomponent Route |
|---|---|---|
| Total Yield | 41% | 28% |
| Purity | 99.3% | 87% |
| Step Count | 7 | 4 |
| Scalability | >100 g | <10 g |
While the multicomponent method offered step economy, compromised regiocontrol rendered it inferior for large-scale production.
Q & A
Basic Research Question
- 1H NMR : Assign cycloheptane protons (δ 1.40–2.75 ppm) and aromatic/amide protons (δ 7.00–10.80 ppm) to confirm regiochemistry and substituent orientation .
- 13C NMR : Identify carbonyl carbons (amide C=O at ~165–170 ppm) and sulfur-containing thiophene carbons (~125–140 ppm) .
- HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calcd vs. observed) to confirm synthetic success .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the cycloheptane and thiophene moieties .
What strategies are effective for evaluating the biological activity of this compound, particularly its potential as an allosteric enzyme inhibitor?
Advanced Research Question
- Target identification : Prioritize enzymes with known sensitivity to thiophene derivatives, such as HIV-1 ribonuclease H (RNase H) or tyrosinase, based on structural analogs .
- Assay design : Use fluorescence-based enzymatic assays (e.g., RNase H inhibition) with IC50 determination. Include positive controls like β-thujaplicinol .
- Mechanistic studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish allosteric vs. competitive inhibition .
Data Interpretation : Compare inhibitory activity against analogs (e.g., 3,4-dimethoxy vs. 3,4-dihydroxy benzamido substituents) to establish structure-activity relationships (SAR) .
How can researchers address contradictions in spectral data or biological activity between this compound and structurally related analogs?
Advanced Research Question
- Spectral discrepancies : Re-examine reaction conditions (e.g., trace solvents in NMR samples) or confirm stereochemistry via X-ray crystallography .
- Biological variability : Control for batch-to-batch purity (HPLC ≥95%) and validate assays across multiple replicates. Use molecular docking to rationalize activity differences .
Case Study : In , compound 31 (3,4-dimethoxy) showed lower RNase H inhibition than 33 (3,4-dihydroxy), attributed to reduced hydrogen bonding. Docking simulations could clarify this .
What computational methods are recommended for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADME prediction : Use tools like SwissADME to estimate logP, solubility, and permeability. Thiophene derivatives often exhibit moderate logP (~3–4), requiring formulation optimization .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger Suite or AutoDock Vina. Prioritize metabolites for LC-MS/MS validation .
Validation : Compare computational predictions with in vitro hepatocyte assays to refine models .
How can substituent modifications on the benzamido or thiophene groups enhance target selectivity?
Advanced Research Question
- Electron-withdrawing groups (EWGs) : Introduce nitro or cyano substituents to improve binding to polar enzyme pockets (e.g., RNase H active site) .
- Steric effects : Bulky substituents (e.g., 2,4-dimethylbenzamido) may reduce off-target interactions, as seen in cyclohepta[b]thiophene analogs .
Experimental Approach : Synthesize a focused library of derivatives and screen against a panel of enzymes to map SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
